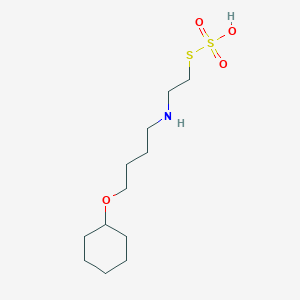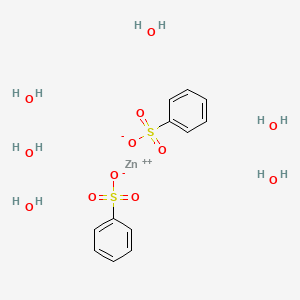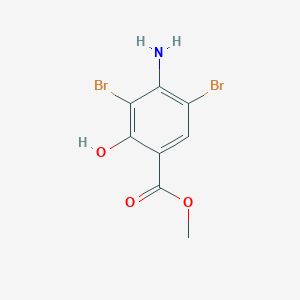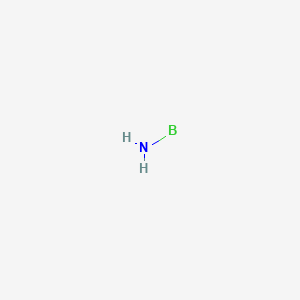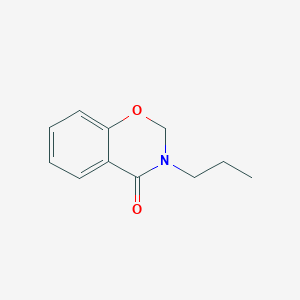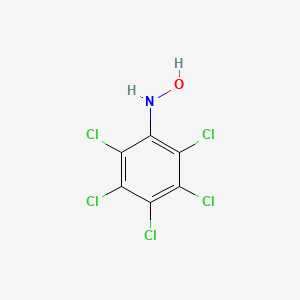![molecular formula C21H32O3 B14716990 2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] CAS No. 10429-04-6](/img/structure/B14716990.png)
2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The spiro configuration adds to its structural complexity, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the radical peroxidation and peroxycyclization of hydroperoxides . This process involves the addition of triplet oxygen to diradical species, followed by cycloaddition reactions to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using specialized catalysts and controlled environments to ensure high yield and purity. The use of cobalt-catalyzed hydroperoxy-silylation is one such method that has been explored for efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane derivatives, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes hydrogen abstraction followed by radical formation and subsequent cyclization . Theoretical calculations suggest that the reaction follows an indirect path through the formation of pre- and post-reaction complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dioxolane: A simpler analog with similar reactivity but less structural complexity.
1,3-Dioxane: Another related compound with a six-membered ring structure.
2,2-Dimethyl-1,3-dioxolane: Shares the dioxolane ring but differs in the substitution pattern.
Uniqueness
2’,16’-Dimethylspiro[1,3-dioxolane-2,15’-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] is unique due to its spiro configuration and the presence of multiple fused rings, which impart distinct chemical and physical properties. This structural complexity makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
10429-04-6 |
|---|---|
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2',16'-dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane] |
InChI |
InChI=1S/C21H32O3/c1-19-12-18-17(24-18)11-13(19)3-4-14-15(19)5-7-20(2)16(14)6-8-21(20)22-9-10-23-21/h13-18H,3-12H2,1-2H3 |
InChI-Schlüssel |
XDGWFGIXONLAIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5C3(CC6C(C5)O6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



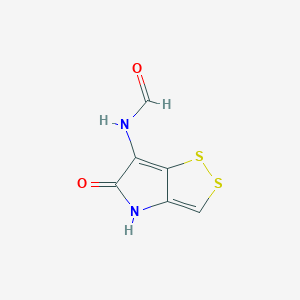

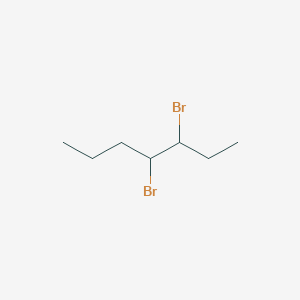

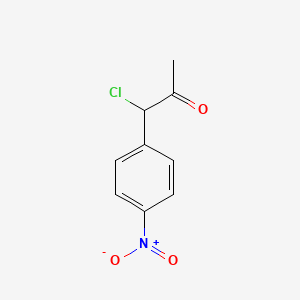
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
